1-Chloromethanesulfonyl-4-methylpiperazine
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Overview
Description
1-Chloromethanesulfonyl-4-methylpiperazine is a chemical compound with the molecular formula C6H12ClN2O2S and a molecular weight of 212.7 g/mol . This compound is known for its versatility and reactivity, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloromethanesulfonyl-4-methylpiperazine can be synthesized through the reaction of 4-methylpiperazine with chloromethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Chloromethanesulfonyl-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted piperazine derivatives, which can be further functionalized for specific applications.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different chemical properties and reactivities.
Scientific Research Applications
1-Chloromethanesulfonyl-4-methylpiperazine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-Chloromethanesulfonyl-4-methylpiperazine involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The sulfonyl group acts as an electrophile, facilitating the substitution of the chlorine atom by various nucleophiles. This reactivity is harnessed in the synthesis of complex molecules and in modifying existing compounds to enhance their properties .
Comparison with Similar Compounds
1-Chloromethanesulfonyl-4-(2-methoxyethyl)piperazine: Similar in structure but with a methoxyethyl group instead of a methyl group.
4-Methyl-1-piperazinecarbonyl chloride hydrochloride: Contains a carbonyl chloride group instead of a sulfonyl chloride group.
Uniqueness: 1-Chloromethanesulfonyl-4-methylpiperazine is unique due to its specific combination of a sulfonyl chloride group and a methyl-substituted piperazine ring. This combination imparts distinct reactivity and selectivity, making it valuable for targeted chemical synthesis and applications .
Properties
Molecular Formula |
C6H13ClN2O2S |
---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-4-methylpiperazine |
InChI |
InChI=1S/C6H13ClN2O2S/c1-8-2-4-9(5-3-8)12(10,11)6-7/h2-6H2,1H3 |
InChI Key |
YCWREUFSOKGQCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CCl |
Origin of Product |
United States |
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